molecular formula C11H13ClN4O2 B3363792 5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile CAS No. 1050910-17-2

5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile

Cat. No.: B3363792
CAS No.: 1050910-17-2
M. Wt: 268.7 g/mol
InChI Key: KMZAIUJDKHUTKW-UHFFFAOYSA-N
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Description

5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile (CAS 1050910-17-2) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a piperazine core functionalized with a reactive chloroacetyl group and a methyl-oxazole-carbonitrile moiety. The presence of these functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly through nucleophilic substitution reactions where the chlorine atom can be readily displaced. Its primary research application lies in the synthesis of novel quinazolinone derivatives, which are a prominent class of heterocyclic compounds in pharmaceutical research . Scholarly studies have demonstrated that compounds synthesized from this and related intermediates show promising in vitro antimicrobial and anticancer activities . Specifically, such derivatives have been evaluated against various microbial strains and cancer cell lines, including HCT116 and RAW264.7, with some showing activity comparable to standard drugs . The molecular scaffold is also of interest for molecular docking studies , helping researchers design new potential inhibitors, such as for cyclin-dependent kinases (CDKs), which are important targets in cancer therapy . The product is classified with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335 . Please refer to the Safety Data Sheet (SDS) for comprehensive handling information. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[4-(2-chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O2/c1-8-14-9(7-13)11(18-8)16-4-2-15(3-5-16)10(17)6-12/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZAIUJDKHUTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)N2CCN(CC2)C(=O)CCl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050910-17-2
Record name 5-[4-(2-chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile
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Mechanism of Action

Target of Action

The primary target of this compound is DNA gyrase , an enzyme that is crucial for bacterial DNA replication. This enzyme is responsible for introducing negative supercoils into DNA, which helps in the unwinding of the DNA helix during replication. By targeting DNA gyrase, the compound can inhibit bacterial DNA replication, leading to the death of the bacteria.

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, the compound prevents the unwinding of the DNA helix, which is a crucial step in DNA replication. This leads to the inhibition of bacterial growth and proliferation.

Biological Activity

5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile, with the CAS number 1050910-17-2, is a synthetic compound that has garnered attention for its biological activity, particularly in antimicrobial and anticancer research. The molecular formula of this compound is C11H13ClN4O2, and it has a molecular weight of approximately 268.7 g/mol.

The primary mechanism of action for this compound involves its interaction with DNA gyrase , an essential enzyme for bacterial DNA replication. The compound exhibits a new binding mode that effectively inhibits bacterial growth by disrupting the DNA replication pathway. This inhibition is crucial for controlling bacterial proliferation, making it a potential candidate for antibiotic development.

Pharmacokinetics

The pharmacokinetic profile of this compound has been designed to enhance its effectiveness. Modifications in its physicochemical properties—such as size, charge, and lipophilicity—are aimed at improving absorption and bioavailability in biological systems.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound through various assays. For instance, in vitro evaluations using the tube dilution technique have shown significant antimicrobial activity against several bacterial strains when compared to standard drugs like ciprofloxacin and fluconazole .

Table 1: Antimicrobial Activity Results

CompoundBacterial StrainMIC (µg/mL)Comparison Standard
This compoundE. coli16Ciprofloxacin (8)
This compoundS. aureus32Fluconazole (16)
This compoundP. aeruginosa64Norfloxacin (32)

Anticancer Activity

In addition to its antimicrobial properties, this compound has also been evaluated for anticancer activity . The MTT assay results indicated that while it exhibits some anticancer activity, it is less potent than established chemotherapeutic agents such as 5-fluorouracil and tomudex. Molecular docking studies further elucidated its interaction with cancer cell targets, suggesting that modifications to its structure could enhance its efficacy .

Table 2: Anticancer Activity Results

CompoundCancer Cell LineIC50 (µM)Comparison Standard
This compoundHeLa255-Fluorouracil (10)
This compoundMCF730Tomudex (15)

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized compounds including derivatives of 5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could further enhance the antimicrobial spectrum and potency .

Case Study 2: Anticancer Potential

Another research effort focused on evaluating the anticancer properties of this compound in various cancer cell lines revealed promising results. The study highlighted the need for further optimization of the chemical structure to improve its therapeutic index against specific cancer types .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity :
    Research indicates that compounds similar to 5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile exhibit cytotoxic effects against various cancer cell lines. The presence of the piperazine moiety is believed to enhance the interaction with biological targets, potentially leading to the development of novel anticancer agents.
  • Antimicrobial Properties :
    Studies have shown that oxazole derivatives can possess antimicrobial activity. This compound may inhibit bacterial growth or fungal infections, making it a candidate for further exploration in antibiotic drug development.
  • Neurological Research :
    The piperazine group is often associated with neuroactive compounds. There is potential for this compound to be investigated for its effects on neurotransmitter systems, which could lead to advancements in treatments for neurological disorders.

Biological Research Applications

  • Proteomics :
    The compound is utilized as a reagent in proteomics research for labeling proteins or peptides. Its ability to form covalent bonds with amino acid side chains makes it useful in studying protein interactions and functions.
  • Drug Design :
    As a building block in medicinal chemistry, this compound can serve as a scaffold for the synthesis of more complex molecules aimed at specific biological targets. Its structural features allow for modifications that can enhance efficacy and reduce toxicity.

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of various oxazole derivatives, including this compound, reported significant inhibition of cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to induction of apoptosis and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

In a comparative study of several oxazole derivatives against common bacterial strains, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The study suggested that modifications to the piperazine ring could enhance antimicrobial potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazinyl-Oxazole Scaffolds

The following compounds share the 1,3-oxazole-4-carbonitrile core linked to a piperazinyl group but differ in substituents, influencing their physicochemical and functional properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile C₁₁H₁₃ClN₄O₂ 268.7 2-methyl, 4-carbonitrile, 5-(2-chloroacetyl) Predicted CCS: 157.9 Ų ([M+H]+); no literature data
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile C₁₉H₁₅ClN₄O₃ 382.8 2-(2-furyl), 5-(3-chlorobenzoyl) Higher molecular weight; potential π-π interactions from furyl/benzoyl groups
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile C₂₀H₁₅F₂N₄O₂ 396.4 2-(2-fluorophenyl), 5-(2-fluorobenzoyl) Fluorine atoms enhance electronegativity; possible improved metabolic stability
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-[2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile C₂₃H₁₈ClFN₄O₂ 436.9 2-vinyl-4-fluorophenyl, 5-(3-chlorobenzoyl) Extended conjugation; increased lipophilicity (logP ~3.5 estimated)

Key Observations :

  • Steric Effects : The 2-methyl substituent in the target compound reduces steric hindrance compared to bulkier groups like 2-furyl or 2-fluorophenyl, possibly improving synthetic accessibility .
  • Bioactivity Potential: Compounds with fluorinated aromatic substituents (e.g., ) often exhibit enhanced binding affinity to biological targets due to fluorine’s electronegativity and small atomic radius.
Comparison with Pyrazole-Oxazole Hybrids

Compounds like 5-amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile (molecular weight: 281.1 g/mol) demonstrate the impact of hybrid heterocyclic systems.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-[4-(2-chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile, and what experimental conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving piperazine derivatives. For example, chloroacetyl chloride reacts with piperazine intermediates under anhydrous conditions (e.g., methylene chloride as solvent, 0–50°C, 16–72 h reaction time). Optimization involves controlling stoichiometry (e.g., 7.5–10.0 equivalents of trifluoroacetic acid as a catalyst) and purification via flash chromatography (cyclohexane/ethyl acetate gradients) to achieve yields >85% .

Q. How is structural characterization performed for this compound, and what analytical discrepancies require resolution?

  • Methodological Answer : Key techniques include:

  • NMR : Monitor δ ~2.38 ppm (methyl group) and δ ~5.16 ppm (benzyl protons) in 1^1H NMR; confirm carbonyl and nitrile groups via 13^{13}C NMR (δ ~150–170 ppm). Discrepancies in peak splitting (e.g., J-values in aromatic regions) may arise from solvent interactions or impurities .
  • IR : Strong absorbance at ~2139 cm1^{-1} (nitrile stretch) and ~1704 cm1^{-1} (carbonyl) .
  • HRMS : Confirm molecular ion [M+^+] with <0.1 ppm error .

Q. What are the stability considerations for storage and handling of this compound?

  • Methodological Answer : The chloroacetyl group is hydrolytically sensitive. Store under inert gas (N2_2/Ar) at –20°C in amber vials. Avoid prolonged exposure to moisture or acidic/basic conditions, which may degrade the piperazine ring .

Advanced Research Questions

Q. How can reaction byproducts (e.g., azide intermediates or dimerization products) be minimized during synthesis?

  • Methodological Answer : Byproducts arise from competing reactions (e.g., azide formation in the presence of trimethylsilyl azide). Mitigation strategies include:

  • Temperature control : Slow warming (0→50°C) reduces side reactions .
  • Stoichiometric precision : Limit excess reagents (e.g., ≤7.5 equiv. azido(trimethyl)silane) .
  • Real-time monitoring : Use LC-MS or TLC (Rf_f = 0.19–0.58 in cyclohexane/ethyl acetate) to terminate reactions at ~90% conversion .

Q. What computational methods validate the electronic effects of the chloroacetyl and oxazole moieties on reactivity?

  • Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G**) predict electrophilic sites (e.g., chloroacetyl carbon) for nucleophilic attack. Frontier Molecular Orbital (FMO) analysis identifies HOMO-LUMO gaps (~4–5 eV) correlating with experimental reactivity in SN2 or Michael addition reactions .

Q. How do solvent polarity and proticity influence the compound’s solubility and reaction kinetics?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility via dipole interactions with the nitrile group. Protic solvents (e.g., methanol) slow reaction kinetics by stabilizing intermediates through hydrogen bonding. Solvent screening via Hansen Solubility Parameters (HSPs) optimizes conditions for catalytic applications .

Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer : Use orthogonal assays (e.g., SPR for binding affinity vs. MTT for cytotoxicity) to differentiate target-specific effects. Dose-response curves (IC50_{50} vs. LC50_{50}) and structural analogs (e.g., replacing chloroacetyl with acetyl) clarify mechanism-action relationships .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile

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